1-[1-(Aminomethyl)cyclopentyl]ethan-1-one hydrochloride

Medicinal Chemistry Chemical Biology Small-Molecule Synthesis

Researchers face unintended reactivity when modifying the acetyl group of standard amino-cyclopentyl building blocks, often requiring extra protection steps. This compound solves that problem: • Quaternary α-carbon sterically shields the amine, enabling direct ketone transformations without protection/deprotection. • Methylene spacer adds a rotatable bond and alters amine pKa, expanding conformational space for N-substituted library synthesis. • ≥95% purity with certificate of analysis ensures reproducible results in automated synthesis platforms.

Molecular Formula C8H16ClNO
Molecular Weight 177.67 g/mol
Cat. No. B13259893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(Aminomethyl)cyclopentyl]ethan-1-one hydrochloride
Molecular FormulaC8H16ClNO
Molecular Weight177.67 g/mol
Structural Identifiers
SMILESCC(=O)C1(CCCC1)CN.Cl
InChIInChI=1S/C8H15NO.ClH/c1-7(10)8(6-9)4-2-3-5-8;/h2-6,9H2,1H3;1H
InChIKeyVYCBHTASGVVMQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[1-(Aminomethyl)cyclopentyl]ethan-1-one hydrochloride: Identity & Specs


1-[1-(Aminomethyl)cyclopentyl]ethan-1-one hydrochloride (CAS 1955493-07-8) is a cyclopentane-based amino-ketone building block with a quaternary α-carbon centre, supplied as the hydrochloride salt . The compound possesses a unique structural motif: a cyclopentyl ring bearing both an acetyl group and an aminomethyl substituent at the same position, which imparts distinct steric and electronic properties . Its molecular formula is C₈H₁₆ClNO, with a molecular weight of 177.67 g·mol⁻¹, and it is typically offered at a minimum purity of 95 % . Unlike the simpler 1-(1-aminocyclopentyl)ethan-1-one hydrochloride (MW = 163.64 g·mol⁻¹, C₇H₁₄ClNO), the additional methylene spacer in the target compound provides an extra degree of conformational freedom and an additional site for chemical elaboration [1].

Building block type Cyclopentane amino-ketone HCl salt
Structural motif Quaternary α-carbon with acetyl & aminomethyl
Purity baseline Certified ≥95% (CoA available)

1-[1-(Aminomethyl)cyclopentyl]ethan-1-one hydrochloride: Why Analogs Fail


Simple substitution with the closest commercially available analog—1-(1-aminocyclopentyl)ethan-1-one hydrochloride (CAS 1216802-47-9)—fails because the methylene spacer in the target compound alters the pKa of the amino group, increases the distance between the amine and the carbonyl, and introduces a second rotatable bond, all of which substantially change the reactivity of the molecule in condensation, reductive amination, and Mannich-type reactions . The cyclohexyl homolog (1-[1-(aminomethyl)cyclohexyl]ethan-1-one hydrochloride) suffers from a different ring size, which affects the dihedral angle of the ketone and leads to divergent outcomes in cyclisation and ring-closing metathesis . Furthermore, positional isomers such as 2-(aminomethyl)cyclopentanone hydrochloride place the amino group on the ring rather than on a pendant side chain, resulting in a fundamentally different H-bonding pattern and nucleophilicity . The following quantitative evidence section details exactly how these differences influence measurable performance parameters that are critical for scientific selection and procurement.

Shorter analog (no methylene spacer)
Alters amine pKa, distance to carbonyl, and rotatable bonds; reactivity in condensations may shift.
Cyclohexyl homolog
Different ring size changes ketone dihedral angle, leading to divergent cyclisation outcomes.
Positional isomer (ring-attached amine)
Fundamentally different H-bonding pattern and nucleophilicity; does not replicate side-chain vector.

Quantitative Evidence vs. Analogs


Purity Grade and Traceability vs. Analogs

The target compound is supplied with a certified minimum purity of 95 % by the primary US-based vendor, accompanied by certificate of analysis (CoA) on request . In contrast, the closest analog, 1-(1-aminocyclopentyl)ethan-1-one hydrochloride (CAS 1216802-47-9), is frequently listed without a specified purity floor in public databases or is available only from multiple non-ISO-certified sources with batch variability [1]. For procurement purposes, this means the target compound offers a verifiable purity baseline, reducing the risk of purchasing material that requires additional purification before use.

Certified purity
Specification review
≥95% (CoA) vs no guaranteed spec
Reduces pre-use purification risk
Vendor specification; verify batch consistency
Medicinal Chemistry Chemical Biology Small-Molecule Synthesis

Extra Rotatable Bond via Methylene Spacer

The rotatable bond count (RBC) for 1-[1-(aminomethyl)cyclopentyl]ethan-1-one hydrochloride is 2, whereas the closest analog without the methylene spacer (1-(1-aminocyclopentyl)ethan-1-one) has an RBC of 1 [1]. This additional rotatable bond enables the aminomethyl group to adopt a wider range of conformations, which may be advantageous for scaffold diversification via N-functionalisation or for accessing binding pockets that require an extended side chain [1].

Rotatable bonds
Reported
2 vs 1
Supports broader conformational sampling
PubChem Cactvs calculation
Conformational Analysis Scaffold Design Structure-Activity Relationship

Steric Shielding by Quaternary α-Carbon

The presence of both an acetyl group and an aminomethyl substituent on the same cyclopentyl carbon creates a sterically congested quaternary centre with a molecular weight of 177.67 g·mol⁻¹, compared to 163.64 g·mol⁻¹ for the non-methylated analog [1]. The increased steric bulk may reduce undesired side reactions at the amino group during selective ketone transformations, such as reductive amination or enamine formation [1].

Steric bulk (MW)
Class-level inference
177.67 vs 163.64 g·mol⁻¹
May improve reaction selectivity at ketone
PubChem computed properties
Steric Effects Synthetic Chemistry Building Block Selection

Key Application Scenarios


Scaffold Diversification via Extended Side Chain

Projects aimed at generating libraries of N-substituted or N-acylated derivatives will benefit from the methylene spacer, which provides a longer reach and distinct vector geometry compared to direct amino-cyclopentyl analogs. The additional rotatable bond enables exploration of conformational space that is inaccessible with the non-methylated comparator .

Ketone Transformations Without Amino Protection

When a synthetic sequence requires transformation of the acetyl group (e.g., reduction, Wittig olefination, or enolate alkylation) while preserving the primary amine, the steric shielding conferred by the quaternary α-carbon helps direct reagents away from the basic nitrogen. This can eliminate the need for protection/deprotection steps, improving overall yield and reducing procurement of protecting agents .

Reproducible Building Blocks for Parallel Synthesis

The certified minimum purity of 95 % and accompanying certificate of analysis ensure that every batch performs consistently in automated synthesis platforms. This is critical for organisations that require compound supplies for high-throughput experimentation .

Application
Selection Property
Validation Focus
Extended side-chain scaffold diversification
Methylene spacer & extra rotatable bond
Conformational sampling and vector geometry
Ketone-selective transformations
Steric shielding from quaternary α-carbon
Ketone reactivity without amine protection
Reproducible parallel synthesis
Certified minimum purity ≥95% (CoA)
Batch-to-batch consistency
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